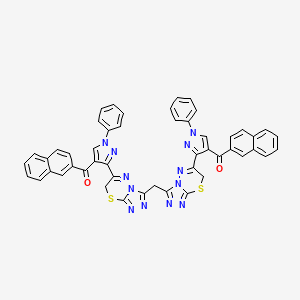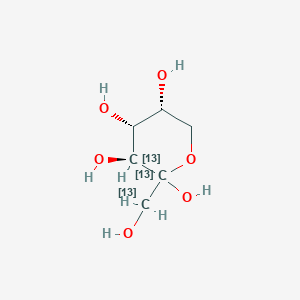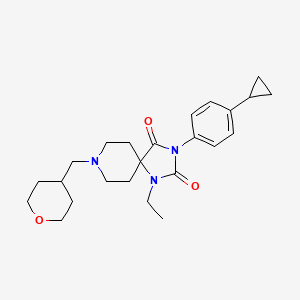
Egfr/cdk2-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr/cdk2-IN-2 is a compound that targets both the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). This dual inhibition is significant in cancer research, as both EGFR and CDK2 play crucial roles in cell proliferation and survival. Aberrant activation of these pathways is commonly observed in various cancers, making this compound a promising candidate for anticancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/cdk2-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the core structure: This involves the synthesis of a heterocyclic core, which is a common feature in kinase inhibitors.
Functionalization: Introduction of functional groups that enhance the compound’s ability to inhibit EGFR and CDK2.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesis platforms and large-scale reactors. Reaction conditions such as temperature, pressure, and solvent choice would be optimized to ensure consistent quality and high yield .
Análisis De Reacciones Químicas
Types of Reactions
Egfr/cdk2-IN-2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, which can alter its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can also affect its activity.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation might yield a more active form of the compound, while reduction could deactivate it. Substitution reactions can introduce new functional groups that enhance the compound’s selectivity and potency .
Aplicaciones Científicas De Investigación
Egfr/cdk2-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Helps in understanding the role of EGFR and CDK2 in cell cycle regulation and cancer progression.
Medicine: Potential therapeutic agent for treating cancers that exhibit overactivation of EGFR and CDK2 pathways.
Industry: Could be used in the development of new anticancer drugs and in high-throughput screening assays to identify other potential kinase inhibitors
Mecanismo De Acción
Egfr/cdk2-IN-2 exerts its effects by inhibiting the activity of both EGFR and CDK2. EGFR is a receptor tyrosine kinase that, when activated, triggers a cascade of downstream signaling pathways involved in cell proliferation and survival. CDK2 is a cyclin-dependent kinase that regulates the cell cycle. By inhibiting both targets, this compound disrupts these critical pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Cinnamamide-chalcone derivatives: These compounds also inhibit CDK2 and have shown promise in anticancer research.
Anti-EGFR antibody-drug conjugates: These are designed to target EGFR-expressing cells and deliver cytotoxic agents specifically to cancer cells.
Uniqueness
Egfr/cdk2-IN-2 is unique in its dual inhibition of both EGFR and CDK2, which allows for a more comprehensive disruption of cancer cell signaling pathways compared to compounds that target only one of these kinases. This dual targeting can potentially lead to more effective anticancer therapies with reduced resistance .
Propiedades
Fórmula molecular |
C49H32N12O2S2 |
|---|---|
Peso molecular |
885.0 g/mol |
Nombre IUPAC |
[3-[3-[[6-[4-(naphthalene-2-carbonyl)-1-phenylpyrazol-3-yl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-1-phenylpyrazol-4-yl]-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C49H32N12O2S2/c62-46(34-21-19-30-11-7-9-13-32(30)23-34)38-26-58(36-15-3-1-4-16-36)56-44(38)40-28-64-48-52-50-42(60(48)54-40)25-43-51-53-49-61(43)55-41(29-65-49)45-39(27-59(57-45)37-17-5-2-6-18-37)47(63)35-22-20-31-12-8-10-14-33(31)24-35/h1-24,26-27H,25,28-29H2 |
Clave InChI |
WDZGPEAXLWZUHU-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NN2C(=NN=C2S1)CC3=NN=C4N3N=C(CS4)C5=NN(C=C5C(=O)C6=CC7=CC=CC=C7C=C6)C8=CC=CC=C8)C9=NN(C=C9C(=O)C1=CC2=CC=CC=C2C=C1)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylbut-2-enethioate](/img/structure/B12377233.png)



![(2S,4S,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12377258.png)





